2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
The compound “2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a complex organic molecule. It contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon, attached to a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . The acetonitrile group contains a nitrile functional group, which consists of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydronaphthalene and thiazole rings, followed by the attachment of the acetonitrile group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene group would provide a rigid, planar structure, while the thiazole ring would introduce heteroatoms (sulfur and nitrogen) into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile group, which is polar and can act as a nucleophile or electrophile in different reactions. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitrile group could increase its polarity, potentially affecting its solubility in different solvents. The aromatic rings could contribute to its UV/visible absorption spectrum .Scientific Research Applications
Enantioselective Oxidation and Synthesis Techniques
One application of related compounds involves enantioselective electrochemical oxidation, which has been explored for the synthesis of enol acetates. This method allows for the selective formation of compounds with potential pharmaceutical relevance. For instance, the anodic oxidation of dihydronaphthalene derivatives can lead to the formation of tetralones with varying degrees of enantiomeric excess, showcasing the potential for creating chirally enriched products through electrochemical means (Maekawa et al., 2003).
Green Chemistry Approaches
In the realm of sustainable and eco-friendly chemistry, new methodologies have been developed for constructing multi-functionalized benzenes. These methods utilize environmentally benign techniques such as mortar and pestle grinding, highlighting the compound's relevance in green chemistry applications. This approach not only supports the synthesis of bioactive molecules but also emphasizes the importance of sustainable practices in chemical research (Damera & Pagadala, 2023).
Anticancer Activity
Research has also delved into the synthesis of new dihydronaphthalene derivatives for evaluating their cytotoxic activities against cancer cell lines. Compounds related to the given chemical structure have been synthesized and tested for their potential as cytotoxic agents, with some showing promising activities against human breast adenocarcinoma cells. This line of research underscores the potential therapeutic applications of these compounds in cancer treatment (Ahmed et al., 2020).
Anti-HIV Activity
Another significant area of application is in the development of analogues for anti-HIV drugs. Studies have focused on synthesizing derivatives containing the tetrahydronaphthalene moiety to evaluate their efficacy against HIV, demonstrating the compound's relevance in the search for new antiviral therapies (Therkelsen et al., 2007).
Luminescent Properties
Additionally, the synthesis and characterization of coordination polymers with tetrazolyl ligands have revealed the luminescent properties of these compounds. The structural versatility and photoluminescence of such polymers indicate potential applications in materials science, particularly in the development of luminescent materials (Wang et al., 2005).
Safety and Hazards
As with any chemical compound, handling “2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile” would require appropriate safety precautions. Nitriles can be toxic and are often irritants. Therefore, it’s important to use personal protective equipment and work in a well-ventilated area when handling this compound .
Future Directions
The study of complex organic molecules like “2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and related compounds .
Properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c16-8-7-15-17-14(10-18-15)13-6-5-11-3-1-2-4-12(11)9-13/h5-6,9-10H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUOCSWMYVPAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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